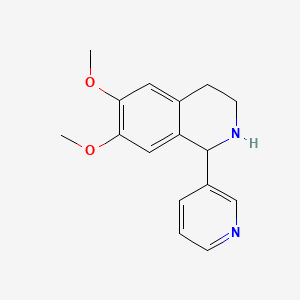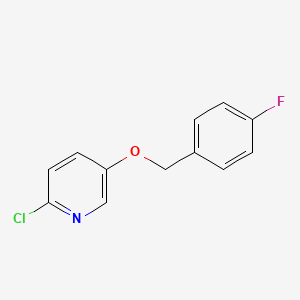
2-Chloro-5-((4-fluorobenzyl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-((4-fluorobenzyl)oxy)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position and a 4-fluorobenzyl group attached via an oxygen atom at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 4-fluorobenzyl alcohol.
Reaction: The 4-fluorobenzyl alcohol is reacted with a base such as sodium hydride to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with 2-chloropyridine to yield this compound.
Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-((4-fluorobenzyl)oxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can introduce different functional groups to the molecule.
Applications De Recherche Scientifique
2-Chloro-5-((4-fluorobenzyl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-((4-fluorobenzyl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-((4-methylbenzyl)oxy)pyridine
- 2-Chloro-5-((4-chlorobenzyl)oxy)pyridine
- 2-Chloro-5-((4-bromobenzyl)oxy)pyridine
Uniqueness
2-Chloro-5-((4-fluorobenzyl)oxy)pyridine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. These characteristics can make it a valuable compound in the design and development of new pharmaceuticals and materials.
Propriétés
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-12-6-5-11(7-15-12)16-8-9-1-3-10(14)4-2-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEINRXMYQVIOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2960345.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)
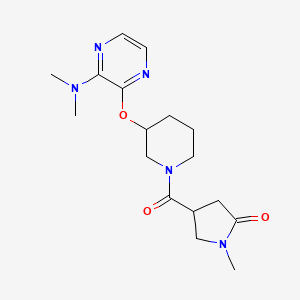
![2-(Piperidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/new.no-structure.jpg)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)
![methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2960354.png)
![5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2960356.png)
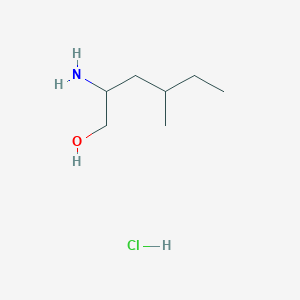
![Cis-Tert-Butyl 3A-(Aminomethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2960362.png)
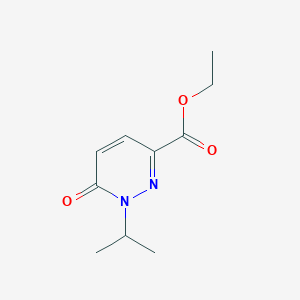
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2960365.png)
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2960366.png)
